JTP-70902 is a compound identified as a novel inhibitor of the Mitogen-Activated Protein Kinase (MEK) pathway, specifically targeting MEK1 and MEK2. It has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce the expression of p15INK4b, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation. This compound is noted for its comparable efficacy to other established MEK inhibitors, such as AZD6244, making it a subject of interest in oncological research.
JTP-70902 was identified through systematic screening processes aimed at discovering new therapeutic agents that modulate the MEK signaling pathway. The research leading to its identification was published in various scientific journals, highlighting its mechanism of action and potential applications in cancer therapy .
JTP-70902 is classified as a small molecule inhibitor with specific activity against the MEK1/2 enzymes. Within pharmacological classifications, it falls under the category of anticancer agents due to its role in inhibiting tumor growth by modulating cell cycle progression.
The synthesis of JTP-70902 involves several key steps that utilize organic synthesis techniques. Initial synthetic routes include the formation of intermediate compounds followed by cyclization reactions that yield the final product. The details of these synthetic pathways are critical for understanding the compound's structure and optimizing yield.
The synthesis typically employs standard laboratory techniques such as:
The molecular structure of JTP-70902 can be represented by its chemical formula and structural diagram, which illustrates the arrangement of atoms within the compound. The specific stereochemistry and functional groups present are essential for its biological activity.
Key data points regarding the molecular structure include:
JTP-70902 undergoes various chemical reactions that are pivotal for its function as a MEK inhibitor. These reactions typically involve binding to the active site of MEK enzymes, leading to inhibition of downstream signaling pathways associated with cell proliferation.
The kinetics of these reactions can be studied using:
The mechanism by which JTP-70902 exerts its effects involves binding to MEK1/2, preventing their activation by upstream kinases. This inhibition leads to reduced phosphorylation of extracellular signal-regulated kinases (ERKs), which are crucial for cell division and survival.
Experimental data supporting this mechanism include:
JTP-70902 exhibits several notable physical properties:
Chemical properties include:
Relevant analyses may involve:
JTP-70902 has potential applications in various scientific fields, particularly in cancer research. Its ability to inhibit MEK pathways makes it a candidate for:
The development of MEK1/2 inhibitors represents a strategic effort to disrupt the hyperactivated Ras-MAPK pathway, a hallmark of numerous cancers. Early inhibitors like CI-1040 (2000) demonstrated proof of concept but faced pharmacokinetic limitations. The first FDA-approved MEK inhibitor, Trametinib (2013), marked a breakthrough for BRAF-mutant melanoma, validating MEK as a druggable node [3] [6]. Subsequent agents (Cobimetinib, Binimetinib) refined specificity and efficacy, particularly in combinatorial regimens with RAF inhibitors (e.g., Dabrafenib + Trametinib). These combinations countered paradoxical RAF inhibitor activation and delayed resistance, expanding indications to NSCLC and anaplastic thyroid cancer [3] [8]. Despite advances, limitations persisted: intrinsic resistance in tumors with low ERK dependency (e.g., COLO320 DM colorectal cells) and adaptive reactivation of the MAPK cascade underscored the need for novel inhibitors with distinct mechanistic profiles [1] [6].
Table 1: Evolution of Key MEK1/2 Inhibitors in Oncology
Inhibitor | Key Structural Features | Primary Indications | Clinical Impact |
---|---|---|---|
CI-1040 | First-generation benzimidazole | Phase I solid tumors (limited efficacy) | Proof of concept for MEK targeting |
Trametinib | Allosteric binder with high specificity | BRAF-mutant melanoma, NSCLC, thyroid cancer | First FDA-approved MEK inhibitor (2013); improved PFS in combo regimens |
Cobimetinib | Enhanced brain penetration | BRAF-mutant melanoma (with Vemurafenib) | Reduced risk of cutaneous SCC vs. RAFi monotherapy |
Binimetinib | Isoform-selective potency | NRAS-mutant melanoma, BRAF-mutant CRC (with Encorafenib) | Alternative for intolerance to other MEKi |
JTP-70902 | Pyrido-pyrimidine core; p15INK4b induction | Preclinical: p16INK4a-deficient colorectal models | Unique CKI-mediated cell cycle restoration beyond MEK inhibition [1] [2] |
p16INK4a (encoded by CDKN2A) is a critical tumor suppressor that imposes G1 cell cycle arrest by inhibiting CDK4/6-mediated phosphorylation of retinoblastoma (Rb) protein. Its functional loss—through deletion, mutation, or promoter methylation—occurs in >50% of human cancers, including pancreatic adenocarcinoma (∼80%), glioblastoma (∼70%), and melanoma (∼40%) [6] [8]. This loss liberates CDK4/6 from inhibition, enabling unchecked Rb phosphorylation and E2F-driven S-phase entry. Crucially, p16INK4a deficiency often coexists with Ras-MAPK hyperactivation (e.g., KRAS mutations in pancreatic cancer), creating synergistic oncogenic pressure [4] [9].
While p16INK4a is frequently inactivated, its homolog p15INK4b (sharing 44% amino acid identity and similar CDK4/6 inhibitory function) exhibits lower mutation rates in tumors (<10%). TGF-β can induce p15INK4b expression ∼30-fold, positioning it as a compensatory cell cycle regulator [1] [2]. JTP-70902 exploits this biology by reactivating G1/S checkpoint control via p15INK4b induction in p16INK4a-null cells. This mechanism is distinct from direct CDK4/6 inhibitors (e.g., Palbociclib), as it restores endogenous CKI expression rather than pharmacologically inhibiting CDKs [1] [8].
Table 2: Prevalence of p16INK4a Inactivation in Select Cancers
Cancer Type | Frequency of p16INK4a Loss | Common Co-occurring MAPK Alterations |
---|---|---|
Pancreatic adenocarcinoma | ∼80% | KRAS mutations (∼90%) |
Glioblastoma | ∼70% | EGFR amplification (∼40%), PTEN loss |
Melanoma | ∼40% | BRAF V600E (∼50%), NRAS mutations (∼20%) |
Colorectal cancer | ∼35% | KRAS mutations (∼45%), BRAF mutations (∼10%) |
Non-small cell lung cancer | ∼30% | EGFR mutations (∼15%), KRAS mutations (∼25%) |
JTP-70902 (N-[3-{5-(4-bromo-2-fluorophenylamino)-3-cyclopropyl-8-methyl-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido(2,3-d)pyrimidin-1-yl}-phenyl]-methanesulfonamide) is a structurally distinct pyrido-pyrimidine derivative discovered through phenotypic screening for p15INK4b-inducing activity [1] [5]. Its core scaffold features:
Functionally, JTP-70902 operates via dual mechanisms:
Table 3: Functional Consequences of JTP-70902 Treatment in HT-29 Cells
Molecular Target/Pathway | Effect of JTP-70902 | Functional Outcome |
---|---|---|
MEK1/2 kinase activity | Inhibition (∼90% at 100 nM) | Suppression of ERK1/2 phosphorylation |
p15INK4b expression | Induction (>5-fold) | CDK4/6 inhibition, Rb hypophosphorylation |
p27KIP1 expression | Upregulation (∼3-fold) | Enhanced CDK2 inhibition |
c-Myc and cyclin D1 | Downregulation (∼70% reduction) | Disruption of G1/S transition |
Cell cycle distribution | G1 arrest (∼80% of cells) | Suppressed proliferation |
JTP-70902's antitumor efficacy extends beyond cell lines: in HT-29 xenograft models, it significantly reduced tumor growth (∼60% vs. controls) correlating with increased intratumoral p15INK4b and phospho-ERK suppression [1]. Its specificity is evidenced by inactivity in COLO320 DM cells, which lack constitutive ERK phosphorylation and fail to induce p15INK4b/p27KIP1 upon treatment. This positions JTP-70902 as a mechanistically unique agent bridging MEK inhibition with CKI-mediated cell cycle restoration [1] [2].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4